molecular formula C46H44F12FeP2 B6288921 Walphos SL-W008-1 CAS No. 494227-32-6

Walphos SL-W008-1

Cat. No.: B6288921
CAS No.: 494227-32-6
M. Wt: 942.6 g/mol
InChI Key: XSNPQORPLUHYID-KHZPMNTOSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Walphos SL-W008-1 involves a multi-step process. One of the key steps is the Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene. This reaction results in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2’-diyl backbone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the stringent requirements for use in various catalytic applications .

Chemical Reactions Analysis

Types of Reactions

Walphos SL-W008-1 primarily undergoes asymmetric hydrogenation reactions. It is used in the rhodium-catalyzed hydrogenation of alkenes and the ruthenium-catalyzed hydrogenation of ketones .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Walphos SL-W008-1 exerts its effects through its role as a ligand in catalytic reactions. The compound coordinates with metal centers (e.g., rhodium or ruthenium) to form active catalytic complexes. These complexes facilitate the hydrogenation of substrates by providing a chiral environment that promotes enantioselective reactions. The molecular targets and pathways involved include the activation of hydrogen gas and the subsequent transfer of hydrogen atoms to the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Walphos SL-W008-1 is unique due to its specific combination of dicyclohexylphosphino and ferrocenyl groups, which provide excellent control over the steric and electronic environments of catalytic centers. This makes it highly effective in achieving high levels of enantioselectivity and efficiency in catalytic processes .

Properties

InChI

InChI=1S/C41H39F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-10,15-25,30-31H,2-7,11-14H2,1H3;1-5H;/t25-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPQORPLUHYID-KHZPMNTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H44F12FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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